![molecular formula C20H14O4 B15212458 5,5'-Diphenyl-[3,3'-bifuran]-2,2'(3H,3'H)-dione](/img/structure/B15212458.png)
5,5'-Diphenyl-[3,3'-bifuran]-2,2'(3H,3'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Diphenyl-[3,3’-bifuran]-2,2’(3H,3’H)-dione is an organic compound characterized by its unique bifuran structure with diphenyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diphenyl-[3,3’-bifuran]-2,2’(3H,3’H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of bifuran derivatives and diphenyl ketones, which undergo cyclization in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Diphenyl-[3,3’-bifuran]-2,2’(3H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bifuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted bifuran compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
5,5’-Diphenyl-[3,3’-bifuran]-2,2’(3H,3’H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism by which 5,5’-Diphenyl-[3,3’-bifuran]-2,2’(3H,3’H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, its derivatives may inhibit enzyme activity or interfere with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole: This compound shares a similar bifuran structure but with different functional groups.
3,5-Diphenyl-1H-pyrazole: Another compound with a diphenyl group, but with a pyrazole ring instead of a bifuran ring.
Uniqueness
5,5’-Diphenyl-[3,3’-bifuran]-2,2’(3H,3’H)-dione is unique due to its specific bifuran structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C20H14O4 |
|---|---|
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
3-(2-oxo-5-phenyl-3H-furan-3-yl)-5-phenyl-3H-furan-2-one |
InChI |
InChI=1S/C20H14O4/c21-19-15(11-17(23-19)13-7-3-1-4-8-13)16-12-18(24-20(16)22)14-9-5-2-6-10-14/h1-12,15-16H |
InChI-Schlüssel |
NBMOGGOPTOETOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(C(=O)O2)C3C=C(OC3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


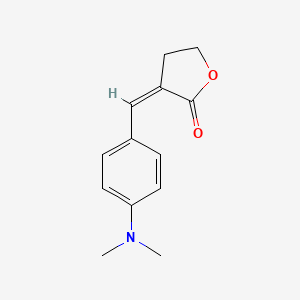
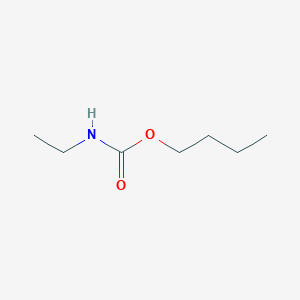
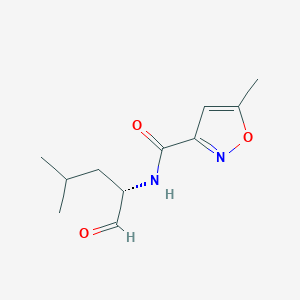
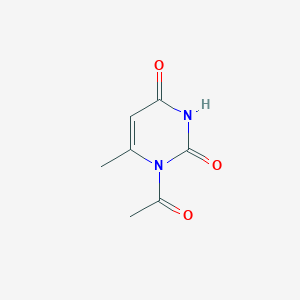
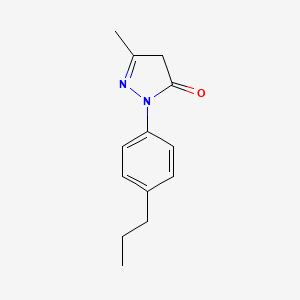
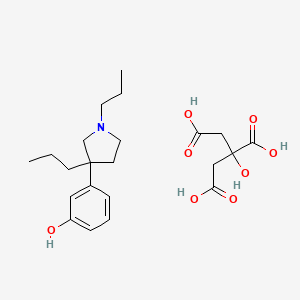

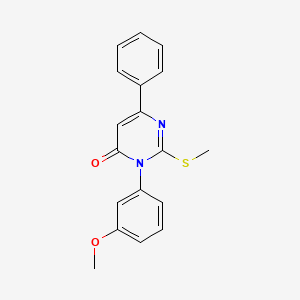
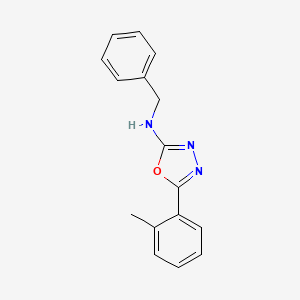
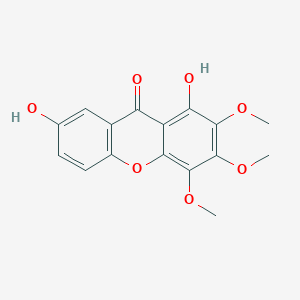
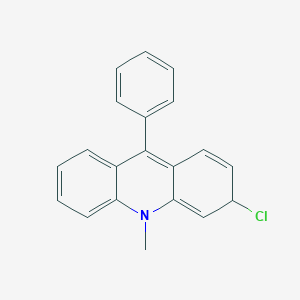

![1-Butanone, 3-methyl-1-[5-methyl-3,6-bis(1-methylpropyl)pyrazinyl]-](/img/structure/B15212460.png)
![(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15212464.png)
